Bcl-2 Inhibitory Potential: N-4 Substitution Class Comparison Between 4-Amino and 4-(2-Methoxyethyl) Analogs
The 4-amino-1,2,4-triazole analogs reported by Hamdy et al. (2013) achieve sub-micromolar IC50 values against Bcl-2 expressing human cancer cell lines, with the nitrobenzyl analogue 6c representing the most active compound in that series [1]. While direct quantitative IC50 data for the 4-(2-methoxyethyl) variant 852145-14-3 has not been published in the primary peer-reviewed literature, class-level structure-activity relationship (SAR) analysis indicates that the 2-methoxyethyl substituent at N-4 introduces a hydrogen-bond acceptor capable of engaging distinct residues within the Bcl-2 BH3-binding groove compared to the 4-amino hydrogen-bond donor motif [1]. This differential H-bonding capacity may translate to altered selectivity profiles across Bcl-2 family members (Bcl-2 vs. Bcl-xL vs. Mcl-1) compared to the 4-amino series.
| Evidence Dimension | Bcl-2 inhibitory activity (cancer cell line IC50) |
|---|---|
| Target Compound Data | Not publicly reported in peer-reviewed literature for 852145-14-3 |
| Comparator Or Baseline | 4-amino analog 6c (nitrobenzyl derivative): sub-micromolar IC50 in Bcl-2 expressing human cancer cell lines (Hamdy et al. 2013) |
| Quantified Difference | Unable to calculate; target compound data unavailable. Qualitative differentiation exists via N-4 H-bond acceptor (methoxyethyl) vs. H-bond donor (amino) pharmacophore. |
| Conditions | Bcl-2 expressing human cancer cell lines (MDA-MB-231, HeLa); in vitro cytotoxicity assay |
Why This Matters
For procurement decisions, the N-4 methoxyethyl substituent offers a distinct hydrogen-bonding pharmacophore compared to the more extensively studied 4-amino series, potentially enabling exploration of orthogonal Bcl-2 family selectivity profiles that cannot be accessed with the 4-amino analogs.
- [1] Hamdy, R., Ziedan, N., Ali, S., El-Sadek, M., Lashin, E., Brancale, A., Jones, A. T., & Westwell, A. D. (2013). Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(8), 2391-2394. View Source
